molecular formula C17H21N3O3S B2589172 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide CAS No. 1025739-06-3

2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide

Cat. No.: B2589172
CAS No.: 1025739-06-3
M. Wt: 347.43
InChI Key: BSYRIKLLNMWMRH-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a butanamide backbone, with a pyridine moiety linked to the nitrogen atom. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: The reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Coupling with the butanamide backbone: The sulfonamide intermediate is then coupled with a butanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the pyridine moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyridine moiety can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylbenzenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide
  • 2-(4-methylbenzenesulfonamido)-N-[(pyridin-4-yl)methyl]butanamide
  • 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]pentanamide

Uniqueness

The uniqueness of 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The position of the pyridine moiety and the length of the butanamide backbone can significantly impact the compound’s chemical properties and biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-12-14-5-4-10-18-11-14)20-24(22,23)15-8-6-13(2)7-9-15/h4-11,16,20H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYRIKLLNMWMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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